2,2,2-TRIFLUORO-N-{3-[(2E)-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-2-ENOYL]PHENYL}ACETAMIDE
Overview
Description
2,2,2-TRIFLUORO-N-{3-[(2E)-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-2-ENOYL]PHENYL}ACETAMIDE is a complex organic compound characterized by the presence of trifluoroacetamido groups. This compound is notable for its unique chemical structure, which includes multiple trifluoromethyl groups, making it highly stable and resistant to metabolic degradation. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-N-{3-[(2E)-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-2-ENOYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of trifluoroacetic anhydride with an appropriate amine to form the trifluoroacetamido group. This is followed by a series of coupling reactions to introduce the phenyl and prop-2-enoyl groups under controlled conditions, such as low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of catalysts and solvents that can withstand the harsh conditions required for the synthesis is crucial. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUORO-N-{3-[(2E)-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-2-ENOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amines. Substitution reactions result in the replacement of fluorine atoms with the nucleophile .
Scientific Research Applications
2,2,2-TRIFLUORO-N-{3-[(2E)-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-2-ENOYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Employed in the study of enzyme inhibition due to its stable trifluoromethyl groups.
Medicine: Investigated for its potential use in drug development, particularly as a metabolic stabilizer.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-N-{3-[(2E)-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-2-ENOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The pathways involved often include the inhibition of metabolic enzymes, which can result in prolonged activity of the compound in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,2,2-TRIFLUORO-N,N-DIMETHYLACETAMIDE: Another compound with trifluoromethyl groups, used in similar applications but with different reactivity and stability profiles.
2,2,2-TRIFLUOROETHYLAMINE: Known for its use in organic synthesis and as a building block for more complex molecules.
Uniqueness
2,2,2-TRIFLUORO-N-{3-[(2E)-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-2-ENOYL]PHENYL}ACETAMIDE is unique due to its multiple trifluoromethyl groups, which confer high stability and resistance to metabolic degradation. This makes it particularly valuable in applications requiring long-lasting effects and high thermal stability .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[3-[(E)-3-oxo-3-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]prop-1-enyl]phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6N2O3/c20-18(21,22)16(29)26-13-5-1-3-11(9-13)7-8-15(28)12-4-2-6-14(10-12)27-17(30)19(23,24)25/h1-10H,(H,26,29)(H,27,30)/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUPDXQVOWPXGB-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C=CC(=O)C2=CC(=CC=C2)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)/C=C/C(=O)C2=CC(=CC=C2)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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